

venturicidin cross-reactivity with other cellular targets

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Compound of Interest

Compound Name: **venturicidin**

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Technical Support Center: Venturicidin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **venturicidin**. The information focuses on potential cross-reactivity with other cellular targets and how to address unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **venturicidin**?

Venturicidin is a macrolide antibiotic that potently inhibits the F-type ATP synthase (F1Fo-ATP synthase) complex.^{[1][2]} It specifically targets the membrane-embedded Fo sector, blocking proton translocation.^{[1][2]} This action uncouples ATP synthesis from the electron transport chain, disrupting cellular bioenergetics.^[1]

Q2: Are there known off-target effects of **venturicidin**?

While **venturicidin** is highly specific for F1Fo-ATP synthase, high concentrations may lead to complex effects, including the decoupling of the F1 and Fo subunits of bacterial ATP synthase.^{[3][4]} This can result in unregulated ATPase activity and subsequent depletion of cellular ATP.^{[3][4]} There is limited published data on direct, significant cross-reactivity with other major target classes like kinases, ion channels, or ABC transporters. However, as with any small

molecule, off-target interactions at higher concentrations are possible and should be experimentally evaluated.

Q3: I am observing unexpected cellular phenotypes in my experiment with **venturicidin** that cannot be solely explained by ATP synthase inhibition. What could be the cause?

Unexpected phenotypes could arise from several factors:

- Concentration-dependent effects: At high concentrations, **venturicidin** can induce a time- and ATP-dependent decoupling of the F1-ATPase from the Fo complex in bacteria, leading to rapid ATP hydrolysis.[3][4][5] This severe energy depletion can have widespread cellular consequences.
- Toxicity: **Venturicidin** has shown in vitro toxicity toward mammalian cells, such as human embryonic kidney (HEK) cells, with an IC₅₀ of 31 µg/mL.[6][7][8] The observed phenotype might be a result of general cellular toxicity.
- Potential Off-Target Interactions: Although not well-documented, the possibility of **venturicidin** interacting with other cellular targets cannot be entirely ruled out, especially at concentrations significantly higher than its IC₅₀ for ATP synthase.

Q4: How can I investigate potential off-target effects of **venturicidin** in my experimental system?

Several methods can be employed to profile for off-target interactions:

- Kinome Profiling: A kinome-wide screen can assess the inhibitory activity of **venturicidin** against a broad panel of kinases.[9][10][11][12]
- Cellular Thermal Shift Assay (CETSA): This technique can detect direct binding of **venturicidin** to potential off-targets in a cellular context by measuring changes in protein thermal stability.[13][14][15][16][17]
- Broad Ligand Profiling: Profiling **venturicidin** against a panel of receptors, ion channels, and transporters can identify potential cross-reactivities.

- Control Experiments: Using structurally related but inactive analogs of **venturicidin**, if available, can help differentiate between on-target and off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for venturicidin in different cell lines.

Possible Cause	Troubleshooting Steps
Differential expression of F1Fo-ATP synthase: The abundance of the target protein can influence the apparent potency.	Quantify the expression levels of key ATP synthase subunits (e.g., ATP5F1C) in your cell lines via Western blot or qPCR to normalize for target expression.
Differences in cellular metabolism: Cell lines with a higher reliance on oxidative phosphorylation may be more sensitive to venturicidin.	Characterize the metabolic phenotype of your cell lines (e.g., using a Seahorse XF Analyzer) to assess their dependence on oxidative phosphorylation versus glycolysis.
MDR transporter activity: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), could lead to efflux of venturicidin, reducing its intracellular concentration.	1. Assess the expression of common ABC transporters in your cell lines. ^{[18][19][20]} 2. Co-incubate venturicidin with known inhibitors of these transporters (e.g., verapamil for P-gp, Ko143 for BCRP) to see if this restores sensitivity.

Issue 2: Observing significant cell death at concentrations expected to only inhibit ATP synthesis.

Possible Cause	Troubleshooting Steps
ATP depletion due to F1-Fo decoupling: At higher concentrations, venturicidin can cause a rapid depletion of cellular ATP by inducing unregulated ATPase activity of a decoupled F1 subunit. [3] [4]	1. Measure cellular ATP levels at various concentrations of venturicidin over time. A rapid and profound drop in ATP may indicate this decoupling effect. 2. Perform a dose-response curve and determine if the onset of significant cell death correlates with a sharp decrease in cellular ATP.
Induction of apoptosis or necrosis: Severe energy depletion can trigger programmed cell death pathways.	1. Perform assays to detect markers of apoptosis (e.g., caspase-3/7 activation, PARP cleavage) or necrosis (e.g., LDH release, propidium iodide uptake). 2. Correlate the timing and dose-dependency of these markers with venturicidin treatment.
Off-target toxicity: The observed cell death may be due to interactions with an unknown off-target.	1. Consider performing a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS-CETSA) to identify potential off-target binding partners of venturicidin in your cells. [14] [15]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated when investigating the cross-reactivity of **venturicidin**.

Table 1: Hypothetical Cross-Reactivity Profile of **Venturicidin**

Target Class	Assay Type	Target Example	Result (IC ₅₀ / EC ₅₀ / K _d)	Interpretation
Primary Target	ATP Synthesis Inhibition	Bovine Heart Mitochondrial F1Fo-ATP Synthase	50 nM	High-affinity binding to the primary target.
Kinases	KinomeScan®	468 kinases	> 10 μM	No significant inhibition of a broad range of kinases at concentrations up to 10 μM.
Ion Channels	Patch-Clamp Electrophysiology	hERG (KCNH2)	> 30 μM	No significant inhibition of the hERG channel, suggesting low risk of cardiotoxicity via this mechanism.
ABC Transporters	ATPase Activity Assay	P-glycoprotein (ABCB1)	> 25 μM	Not a direct inhibitor of P-gp ATPase activity.
ABC Transporters	Calcein-AM Efflux Assay	P-glycoprotein (ABCB1)	No significant effect	Does not appear to be a substrate or inhibitor of P-gp mediated efflux.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol is designed to assess the binding of **venturicidin** to cellular proteins.[13][14][15][16][17]

1. Cell Treatment: a. Culture cells of interest to ~80% confluence. b. Treat cells with either vehicle control (e.g., DMSO) or a high concentration of **venturicidin** (e.g., 10-50 μ M) for 1 hour at 37°C.
2. Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis: a. Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
4. Separation of Soluble and Precipitated Fractions: a. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. b. Carefully collect the supernatant (soluble fraction).
5. Protein Analysis: a. Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting for specific candidate proteins. An increase in the amount of soluble protein at higher temperatures in the **venturicidin**-treated samples compared to the vehicle control indicates target engagement. b. Mass Spectrometry (MS-CETSA): For a proteome-wide analysis, the soluble fractions from a specific temperature (e.g., 55°C) can be analyzed by quantitative mass spectrometry to identify proteins stabilized by **venturicidin**.

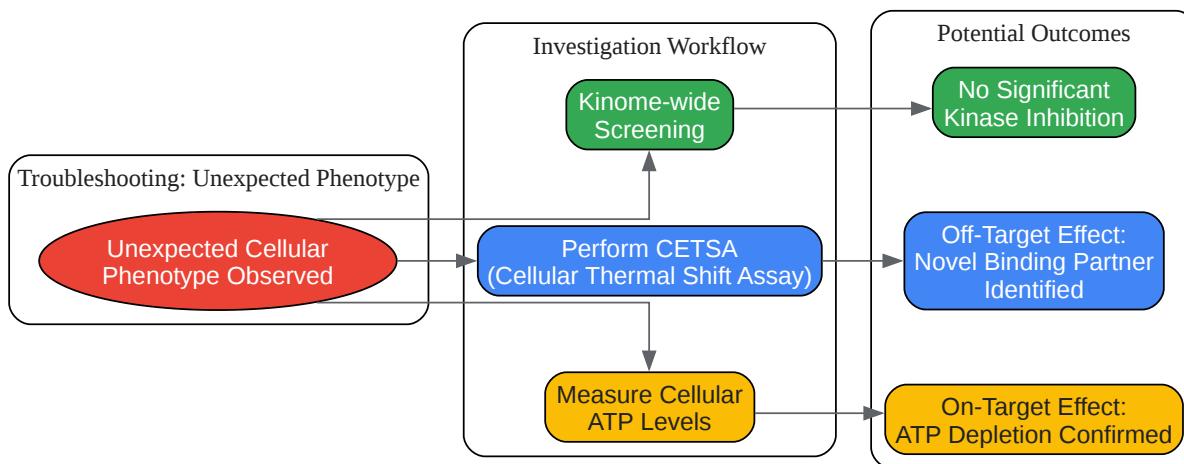
Protocol 2: Kinase Inhibition Assay

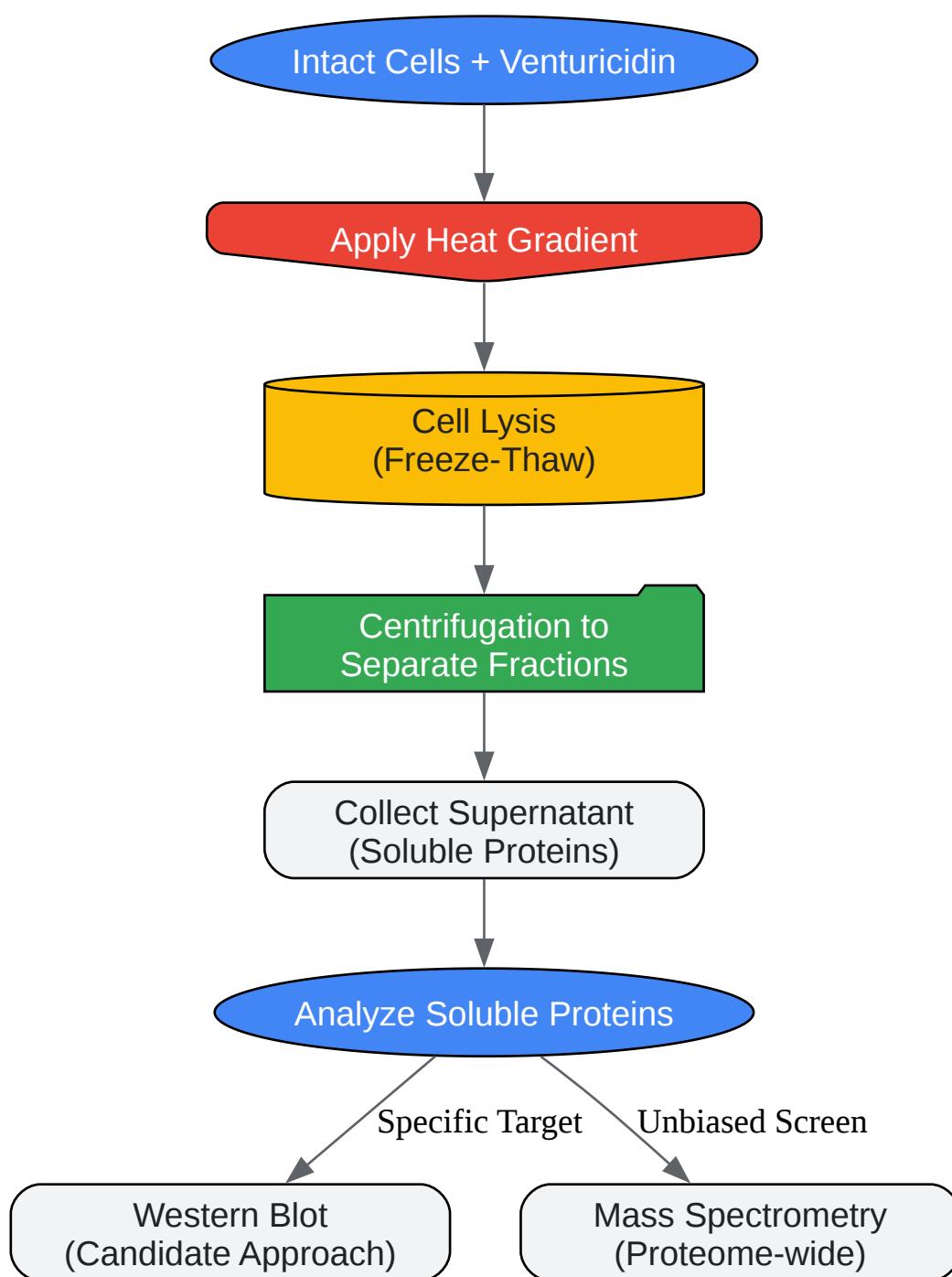
This protocol describes a general method for assessing the inhibitory effect of **venturicidin** on a specific kinase.

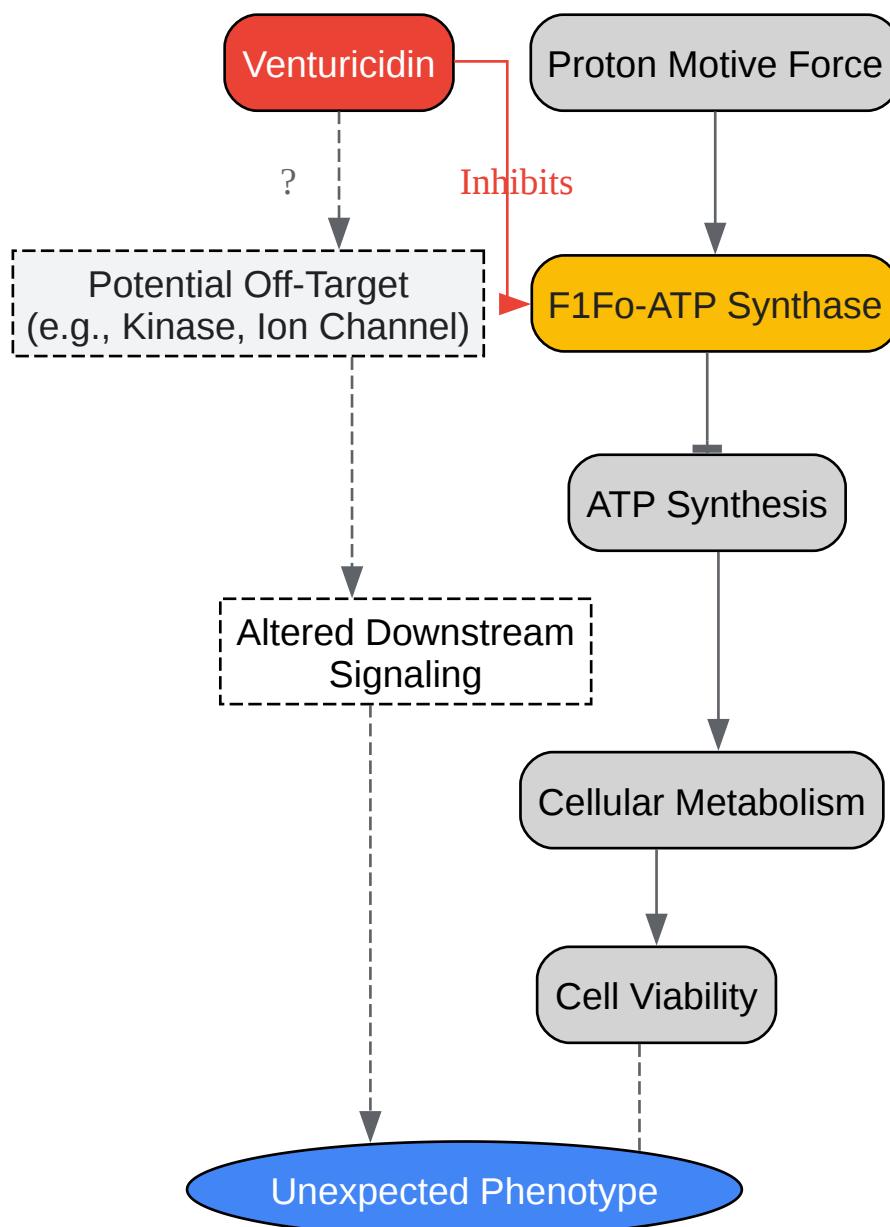
1. Reagents and Setup: a. Kinase of interest, substrate peptide, ATP, and kinase buffer. b. **Venturicidin** serially diluted in DMSO. c. Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
2. Kinase Reaction: a. In a 384-well plate, add the kinase, substrate peptide, and **venturicidin** at various concentrations. b. Pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding ATP. d. Incubate for 1 hour at room temperature.

3. Signal Detection: a. Stop the kinase reaction and measure the amount of ADP produced according to the detection kit manufacturer's instructions. b. The signal is typically a luminescent readout that is proportional to kinase activity.
4. Data Analysis: a. Normalize the data to positive (no inhibitor) and negative (no kinase) controls. b. Plot the percent inhibition versus the logarithm of **venturicidin** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations







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